molecular formula C12H18N2 B2504745 [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine CAS No. 1909293-57-7

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine

Cat. No.: B2504745
CAS No.: 1909293-57-7
M. Wt: 190.29
InChI Key: JPKWLNGSMLDBPW-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4R)-1-Methyl-4-phenylpyrrolidin-3-yl]methanamine is a chiral pyrrolidine derivative characterized by a methyl group at position 1, a phenyl substituent at position 4, and a methanamine moiety at position 3 of the pyrrolidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) agents. Its stereochemistry (3R,4R) is critical for biological activity, as enantiomeric differences often lead to divergent pharmacological profiles .

Properties

IUPAC Name

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-11(7-13)12(9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWLNGSMLDBPW-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and methyl acrylate.

    Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including nucleophilic addition and intramolecular cyclization.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (3R,4R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Pyrrolidine Derivatives

  • rac-[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamine Structure: Differs by a benzyl group (C₆H₅CH₂) at position 1 instead of methyl. Molecular Formula: C₁₈H₂₂N₂ vs. C₁₃H₁₈N₂ for the target compound. Properties: The benzyl group increases molecular weight (250.39 vs. However, steric bulk may reduce receptor binding efficiency compared to the methyl analog .
  • {1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol Structure: Replaces the methanamine with methanol and introduces halogenated aryl groups. Applications: Halogenation (Cl, F) typically improves metabolic stability and binding affinity in CNS-targeting compounds. The absence of an amine group limits its utility in reuptake inhibition mechanisms .

Piperidine Derivatives

  • (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
    • Structure : Features a six-membered piperidine ring instead of pyrrolidine.
    • Role : A key intermediate in synthesizing Tofacitinib citrate (a JAK inhibitor). The piperidine ring confers conformational flexibility, altering pharmacokinetics compared to rigid pyrrolidines .
    • Synthesis : Prepared via reductive amination and chiral resolution, similar to methods for the target compound but with distinct intermediates .

Bicyclic and Hybrid Structures

  • LR-5182 (N,N-Dimethyl-1-((1S,2S,3R,4R)-3-phenylbicyclo[2.2.2]octan-2-yl)methanamine) Structure: Incorporates a bicyclo[2.2.2]octane scaffold with a phenyl group and dimethylamine. The bicyclic framework enhances rigidity, likely improving receptor selectivity over monocyclic analogs .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Pharmacology References
[(3R,4R)-1-Methyl-4-phenylpyrrolidin-3-yl]methanamine C₁₃H₁₈N₂ 202.30 Methyl (C1), Phenyl (C4) Kinase inhibitor intermediate
rac-[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamine C₁₈H₂₂N₂ 250.39 Benzyl (C1), Phenyl (C4) Preclinical CNS agent
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine C₁₄H₂₀N₂ 216.33 Benzyl (C1), Piperidine ring Tofacitinib synthesis
LR-5182 C₁₇H₂₃Cl₂N 312.28 Bicyclo[2.2.2]octane, Dimethylamine Sympathomimetic agent
{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol C₁₂H₁₅ClFNO 243.71 Halogenated aryl, Methanol Metabolic stability studies

Biological Activity

[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, also known by its CAS number 1909293-57-7, is a chiral amine compound characterized by a pyrrolidine ring structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a ligand in receptor binding studies and its pharmacological properties.

  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.28 g/mol
  • Structure : The compound features a pyrrolidine ring with a phenyl group and a methyl substituent, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the activity of these receptors, influencing various signaling pathways involved in mood regulation and cognition.

Key Molecular Targets :

  • Neurotransmitter receptors (e.g., dopamine and serotonin receptors)
  • Enzymes involved in neurotransmitter metabolism

Pharmacological Studies

Research indicates that this compound may exhibit potential therapeutic effects, particularly in the context of neurological disorders. Studies have explored its role as a ligand for various receptors, suggesting implications for conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor BindingInteraction with neurotransmitter receptors
Pharmacological EffectsPotential antidepressant properties
Neuroprotective EffectsModulation of neuroinflammatory pathways

Case Studies

  • Antidepressant Activity : A study evaluated the effects of this compound in animal models of depression. Results indicated significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties of this compound. Findings demonstrated improvements in memory and learning tasks in rodent models, supporting its role in cognitive function modulation.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Starting Materials : Benzylamine and methyl acrylate.
  • Key Steps : Cyclization followed by chiral resolution to isolate the desired enantiomer.

Industrial production often utilizes catalytic hydrogenation techniques to enhance yield and purity.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique binding affinities and selectivities of this compound.

Table 2: Comparison with Similar Compounds

Compound NameBinding Affinity (Ki)Selectivity
[(3R,4R)-1-benzyl-4-methylpiperidine-3-yl]methanamineModerateModerate
[(3R,4R)-1-benzyl-4-methylpyridine-3-yl]methanamineLowLow
This compound HighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.